molecular formula C17H25N5O4 B153409 Sdz-wag-994 CAS No. 130714-47-5

Sdz-wag-994

Número de catálogo B153409
Número CAS: 130714-47-5
Peso molecular: 363.4 g/mol
Clave InChI: JAKAFSGZUXCHLF-LSCFUAHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neurohormonal and Hemodynamic Effects of SDZ WAG 994

SDZ WAG 994, identified as a selective A1 adenosine receptor agonist, has been studied for its potential therapeutic effects in patients with heart failure. In a multicenter study, patients with left ventricular dysfunction were administered varying doses of SDZ WAG 994, which was found to be clinically well-tolerated. The study observed no significant changes in hemodynamic parameters but did note an increase in atrial natriuretic peptide (ANP) levels and plasma norepinephrine with the highest dose. These findings suggest that SDZ WAG 994 could have clinical utility in ischemic heart disease due to its neurohormonal effects without causing major hemodynamic changes .

Cardiovascular and Neurohormonal Effects in Humans

Further investigation into the effects of SDZ WAG 994 in humans revealed its potential as a treatment for paroxysmal supraventricular tachycardia (PSVT). The drug demonstrated negative chronotropic and dromotropic properties without adverse cardiovascular effects. Additionally, it suppressed the normal increase in plasma renin activity during exercise and showed a dose-dependent increase in ANF at rest and peak exercise. These properties highlight SDZ WAG 994's role as a neurohormonal modulator .

Analytical Method Development for SDZ WAG 994

A sensitive and specific HPLC method for determining SDZ WAG 994 in animal blood was developed, involving a tandem solid-phase extraction process. The method demonstrated high precision and reproducibility, with a linear response up to 1800 ng/ml and a limit of quantification of 1 ng/ml. This analytical technique is crucial for supporting toxicokinetic studies and ensuring the stability and recovery of SDZ WAG 994 during the research process .

General Pharmacology and Therapeutic Potential

SDZ WAG 994's pharmacological profile was extensively characterized, revealing its potency and selectivity as an adenosine A1 receptor agonist. The compound induced dose-related hypotension and bradycardia in animal models and suppressed plasma renin activity. These effects were reversible, indicating the drug's potential for treating cardiovascular and metabolic diseases .

Synthesis of SDZ WAG 994

A practical synthesis method for SDZ WAG 994 was developed through selective methylation of N6-cyclohexyladenosine. The process involved phase-transfer catalysis and preferential crystallization, which allowed for the efficient production of SDZ WAG 994. This synthesis method is significant for the large-scale production of the drug, facilitating further research and potential commercialization .

Exploration of Guest/Host Relationships in Zeolite Synthesis

Although not directly related to SDZ WAG 994, research into the synthesis of high-silica molecular sieve SSZ-70 using imidazolium structure directing agents (SDAs) provides insight into the broader field of chemical synthesis and the importance of guest/host interactions. This research could indirectly inform future synthesis strategies for compounds like SDZ WAG 994 .

Aplicaciones Científicas De Investigación

Cardiac Effects

SDZ-WAG-994 has been studied for its cardiac applications, particularly its impact on atrioventricular (AV) nodal conduction time. It has shown potential as an antiarrhythmic agent due to its ability to slow the atrial rate and prolong AV nodal conduction time in guinea pig hearts (Belardinelli et al., 1994).

Pharmacology

The compound SDZ-WAG-994 is a potent, selective, and orally active adenosine A1 receptor agonist. Its pharmacological properties suggest therapeutic potential in cardiovascular and metabolic diseases (Wagner et al., 1995).

Application in Heart Failure

Research involving patients with left ventricular dysfunction indicates that SDZ-WAG-994, via adenosine A1 receptor agonism, may serve as a peripheral nervous system neuromodulator. Although it did not significantly impact hemodynamics at rest, it induced changes consistent with A1 receptor-mediated activity (Bertolet et al., 1996).

Drug Synthesis

The synthesis of SDZ-WAG-994 has been an area of focus, with research describing a practical method for its production. This involves selective methylation and crystallization techniques (Prashad et al., 1996).

Anticonvulsant Efficacy

SDZ-WAG-994 has been evaluated for its anticonvulsant effects. It has shown efficacy in suppressing status epilepticus in vivo, induced by kainic acid in mice. This suggests potential for use in seizure treatments (Klaft et al., 2020).

Metabolic Effects

The compound has been linked to the treatment of diabetes mellitus, as it inhibits FFA release and fatty acid oxidation in the liver. This inhibition could provide a dual hypoglycemic and hypolipidemic action for diabetes treatment (Kashiwagi, 1995).

Neurohormonal Modulation

Research suggests that SDZ-WAG-994 may act as a neurohormonal modulator, displaying negative chronotropic and dromotropic properties in humans. Its impact on plasma renin activity and atrial natriuretic peptide levels indicates potential therapeutic applications in cardiovascular disorders (Anand et al., 1995).

Direcciones Futuras

SDZ WAG 994 has been studied for its potential as an antiarrhythmic agent . It has also been suggested that the frequency dependence of the negative dromotropic effect of SDZ WAG 994 indicates that this A1 agonist may be highly effective in the termination of AV nodal re-entrant tachycardias .

Propiedades

IUPAC Name

(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKAFSGZUXCHLF-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926865
Record name N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdz-wag-994

CAS RN

130714-47-5
Record name N(6)-Cyclohexyl-2-O-methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SDZ-WAG-994
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sdz-wag-994
Reactant of Route 2
Reactant of Route 2
Sdz-wag-994
Reactant of Route 3
Reactant of Route 3
Sdz-wag-994
Reactant of Route 4
Sdz-wag-994
Reactant of Route 5
Sdz-wag-994
Reactant of Route 6
Sdz-wag-994

Citations

For This Compound
121
Citations
H Wagner, M Milavec‐Krizman… - Drug development …, 1995 - Wiley Online Library
… The data establish SDZ WAG 994 as a potent, selective, and orally active adenosine A, receptor agonist with therapeutic potential in certain cardiovascular and/or metabolic disease …
Number of citations: 24 onlinelibrary.wiley.com
I Anand, Y Chandrashekhar, A McCauley… - Journal of the American …, 1995 - Elsevier
… SDZ WAG 994 is a new orally active selective adenosine A 1 … of 2 & 5 mg SDZ WAG 994 on exercise parameters –Iheart rate – … SDZ WAG 994 did not affect resting HR but the 2 mg dose …
Number of citations: 2 www.sciencedirect.com
CJ Pepine, IS Anand, BD Bertolet, RJ Bryg… - Journal of the American …, 1995 - Elsevier
Effects of stable, selective A 1 adenosine receptor agonist (N 6 -cyclohexyl-2’-0-methyladenosine) SDZ WAG 994 were investigated in a randomized, double-blind, placebo-controlled, …
Number of citations: 3 www.sciencedirect.com
ZJ Klaft, LM Duerrwald, Z Gerevich, CG Dulla - Neuropharmacology, 2020 - Elsevier
… Here, we investigated the adenosine A1R agonist SDZ WAG 994 (WAG) as a potential therapeutic intervention for pharmacoresistant status epilepticus (SE). We found that low …
Number of citations: 3 www.sciencedirect.com
M Prashad, K Prasad, O Repic - Synthetic communications, 1996 - Taylor & Francis
… 2'-O-rnethylation of N6-cyclohexyladenosine (2) under phasetransfer catalysis conditions and a preferential crystallization of N6-cyclohexyl-2'-0methyladenosine (1, SDZ WAG 994) …
Number of citations: 3 www.tandfonline.com
JA Cramer, SJ Pasternak, LV Athill - Journal of pharmaceutical and …, 1997 - Elsevier
… The development and validation of a sensitive and specific HPLC method for SDZ WAG 994 (I) in dog, monkey and rat blood is described. Sample preparation entailed double solid …
Number of citations: 1 www.sciencedirect.com
J Ishikawa, H Mitani, T Bandoh, M Kimura… - Diabetes research and …, 1998 - Elsevier
… The selectivity of SDZ WAG 994 for A 1 receptors versus A 2 receptors is as high as a … by SDZ WAG 994 in rat adipocytes is 8×10 −9 M and blood glucose was reduced by SDZ WAG 994 …
Number of citations: 19 www.sciencedirect.com
BF Cox, KL Clark, MH Perrone, GE Welzel… - Journal of …, 1997 - journals.lww.com
… -2′-O-methyladenosine (SDZ WAG 994), respectively. In vivo we … and SDZ WAG 994 were assessed 6 h after oral administration. Under those conditions, RG14202 and SDZ WAG 994, …
Number of citations: 25 journals.lww.com
BD Bertolet, IS Anand, RJ Bryg, PK Mohanty… - Circulation, 1996 - Am Heart Assoc
… with the use of the selective A 1 adenosine receptor agonist SDZ-WAG 994. Because SDZ-WAG 994 may be used clinically for its antiarrhythmic qualities in patients with heart failure …
Number of citations: 14 www.ahajournals.org
L Belardinelli, J Lu, D Dennis, J Martens… - Journal of Pharmacology …, 1994 - Citeseer
… -2-O-methyladenosine(SDZ WAG-994) and to evaluate its … SDZ WAG-994 slowed the atrial rate and prolonged the AV … and dromotropic effects of SDZ WAG-994 were 0.69±0.04 and …
Number of citations: 22 citeseerx.ist.psu.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.